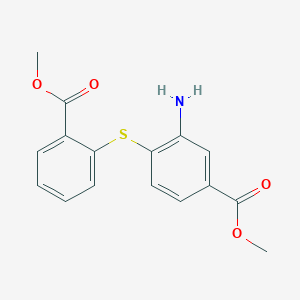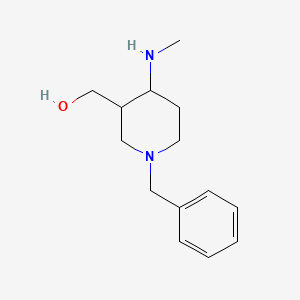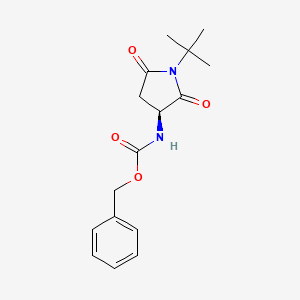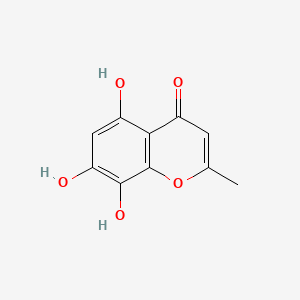
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H8O5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 8, and a methyl group at position 2 on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors with methyl ketones under acidic or basic conditions. One common method involves the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are heated together with anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and distillation techniques are employed to isolate and purify the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and ability to reduce oxidative DNA damage.
Medicine: Investigated for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-1-benzopyran-4-one: Lacks the hydroxyl groups present in 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains methoxy groups instead of hydroxyl groups.
7-Methyl-2H-1-benzopyran-2-one: Has a different substitution pattern on the benzopyran ring.
Uniqueness
The presence of three hydroxyl groups at specific positions on the benzopyran ring makes this compound unique. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.
Properties
CAS No. |
56100-43-7 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,7,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5(11)8-6(12)3-7(13)9(14)10(8)15-4/h2-3,12-14H,1H3 |
InChI Key |
MBNBHJBTPBFJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
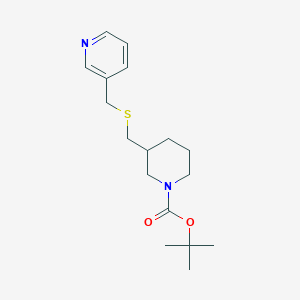
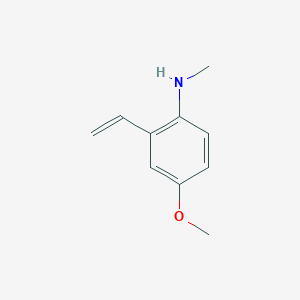
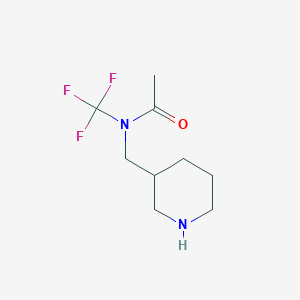
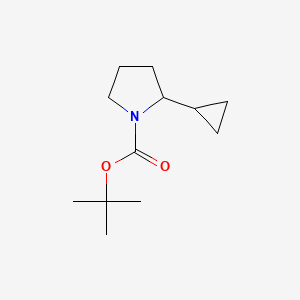
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
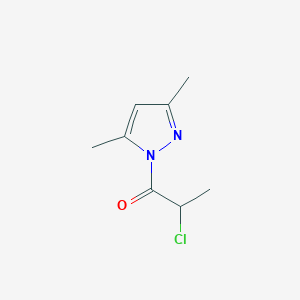
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
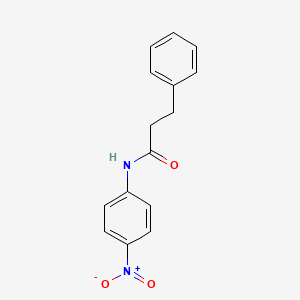
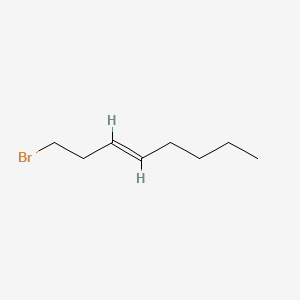
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
